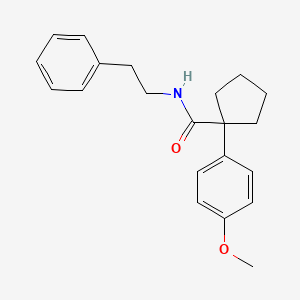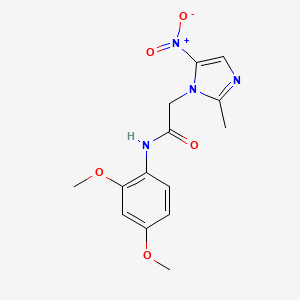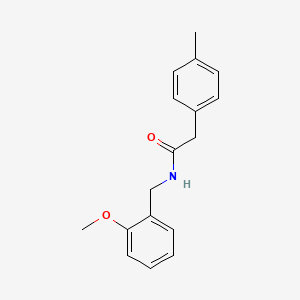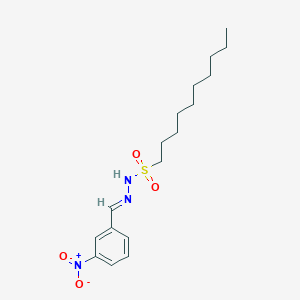
1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide, also known as MT-45, is a synthetic opioid analgesic drug that was first synthesized in the early 1970s. MT-45 is structurally similar to other opioids such as fentanyl and tramadol, but its mechanism of action and effects on the body are still being studied.
Mécanisme D'action
1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide is believed to exert its analgesic effects by binding to opioid receptors in the brain and spinal cord. This binding activates a cascade of signaling pathways that ultimately lead to the inhibition of pain signals. This compound has been shown to have a higher affinity for the mu-opioid receptor than the delta- and kappa-opioid receptors.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of effects on the body, including analgesia, sedation, and respiratory depression. It has also been shown to have effects on the cardiovascular system, including changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for opioid receptors. However, its potential for abuse and addiction, as well as its lack of FDA approval, are significant limitations.
Orientations Futures
Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of 1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide. Possible future directions include the development of more selective and potent analogs, as well as studies investigating the long-term effects of this compound use on the body. Additionally, research into the potential for abuse and addiction, as well as strategies for mitigating these risks, is needed.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide involves several steps, including the reaction of 4-methoxybenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with cyclopentanecarboxylic acid to form the final product.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide has been studied for its potential use as an analgesic drug, as well as its effects on the central nervous system. Several studies have investigated the pharmacological properties of this compound, including its binding affinity to opioid receptors and its effects on pain perception.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-24-19-11-9-18(10-12-19)21(14-5-6-15-21)20(23)22-16-13-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJVSBUCORVTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)
![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)

![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)
![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)

![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)
